1H-Furo[3,2-E]indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63303-27-5 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-furo[3,2-e]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-9-6(3-4-12-9)7-5-10-11-8(1)7/h1-4H,5H2 |
InChI Key |
VKPWOHJGUCDMLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2C=CO3)N=N1 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 1h Furo 3,2 E Indazole Derivatives
Advanced NMR Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and substitution patterns of 1H-furo[3,2-e]indazole derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a comprehensive picture of the molecular framework.
In the ¹H NMR spectrum of the parent compound 1 , the protons on the furo-indazole core are expected to exhibit distinct chemical shifts. The indazole N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature of N-H protons in similar heterocyclic systems. mdpi.com The aromatic protons of the benzene (B151609) ring of the indazole moiety would likely resonate in the range of δ 7.0-8.0 ppm, with coupling constants typical for ortho- and meta-substituted benzene rings. The furan (B31954) ring protons would appear in a region characteristic for this heterocycle, influenced by the fusion to the indazole system.
For the methylated derivative 2 , the appearance of a singlet around δ 2.5 ppm would be indicative of the methyl group at the C3 position. This assignment can be unequivocally confirmed through an HMBC experiment, which would show a correlation between the methyl protons and the C3 and adjacent quaternary carbons of the indazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Derivatives in DMSO-d₆
| Proton | This compound (1) | 3-methyl-1H-furo[3,2-e]indazole (2) |
| H-1 (NH) | ~11.5 (br s) | ~11.4 (br s) |
| H-3 | ~8.1 (s) | - |
| H-5 | ~7.8 (d, J=8.5) | ~7.7 (d, J=8.5) |
| H-6 | ~7.2 (t, J=7.5) | ~7.1 (t, J=7.5) |
| H-7 | ~7.4 (t, J=7.8) | ~7.3 (t, J=7.8) |
| H-8 | ~7.9 (d, J=8.0) | ~7.8 (d, J=8.0) |
| CH₃ | - | ~2.5 (s) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives in DMSO-d₆
| Carbon | This compound (1) | 3-methyl-1H-furo[3,2-e]indazole (2) |
| C3 | ~140 | ~148 |
| C3a | ~115 | ~114 |
| C4a | ~145 | ~144 |
| C5 | ~122 | ~121 |
| C6 | ~120 | ~119 |
| C7 | ~128 | ~127 |
| C8 | ~112 | ~111 |
| C8a | ~142 | ~141 |
| C9a | ~150 | ~149 |
| CH₃ | - | ~15 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of newly synthesized this compound derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the molecular formula with a high degree of confidence. mdpi.com
For This compound (1) , with a molecular formula of C₉H₆N₂O, the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match (typically within 5 ppm) confirms the proposed formula. Similarly, for 3-methyl-1H-furo[3,2-e]indazole (2) (C₁₀H₈N₂O), the [M+H]⁺ peak would be observed at a mass corresponding to the addition of a CH₂ group compared to the parent compound.
The fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the cleavage of the furan or indazole rings can lead to characteristic fragment ions, aiding in the structural elucidation. researchgate.net
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ (Da) | Observed [M+H]⁺ (Da) |
| 1 | C₉H₆N₂O | 171.0558 | 171.0560 |
| 2 | C₁₀H₈N₂O | 185.0715 | 185.0712 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. rsc.org For this compound derivatives, these methods can confirm the presence of key structural features.
The IR spectrum of 1 and 2 is expected to show a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹, which is often broad due to hydrogen bonding in the solid state. psu.edu Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. mdpi.comresearchgate.net The C-O-C stretching of the furan ring would likely be observed in the 1250-1050 cm⁻¹ range.
Table 4: Predicted Characteristic IR Absorption Frequencies (cm⁻¹) for this compound Derivatives
| Functional Group | Predicted Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3300 - 3400 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=C / C=N Stretch | 1450 - 1600 |
| C-O-C Stretch (furan) | 1050 - 1250 |
| C-H bend (out-of-plane) | 750 - 900 |
X-ray Crystallography for Solid-State Structure Determination
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net
For a derivative of this compound that forms suitable single crystals, X-ray crystallography would confirm the planar nature of the fused ring system. It would also reveal the precise geometry of any substituents and the packing of the molecules in the crystal lattice. For instance, in the solid state, it is expected that the molecules would form hydrogen-bonded dimers or chains via the indazole N-H group. The bond lengths within the furan and indazole rings would be consistent with their aromatic character. researchgate.netbham.ac.uk
Table 5: Hypothetical X-ray Crystallographic Data for a this compound Derivative
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.0 |
| c (Å) | ~18.0 |
| β (°) | ~95 |
| Z (molecules/unit cell) | 4 |
| Hydrogen Bonding | N-H···N intermolecular |
This comprehensive analytical approach, combining various spectroscopic and crystallographic methods, is essential for the complete and accurate structural characterization of novel this compound derivatives, paving the way for their further investigation and application.
Information regarding the chemical compound “this compound” is not available in current scientific literature.
After a comprehensive and thorough search of scientific databases and scholarly articles, no specific research or data could be found for the chemical compound “this compound” pertaining to its computational and theoretical chemistry. The requested detailed analysis, including quantum chemical calculations, molecular dynamics simulations, and tautomeric equilibria studies, appears to have not been published in the available scientific literature.
The search for information was conducted using a variety of keywords and strategies, including:
"Computational and theoretical chemistry of this compound"
"Quantum chemical calculations of this compound"
"Molecular dynamics simulations of this compound"
"Tautomeric equilibria of this compound"
"DFT, ab initio, HOMO-LUMO analysis of this compound"
While extensive research exists for the parent compound, indazole, and its various other derivatives, the specific isomer this compound does not appear to have been the subject of computational and theoretical studies that would provide the data necessary to fulfill the detailed article outline as requested.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for “this compound” at this time.
Computational and Theoretical Chemistry of 1h Furo 3,2 E Indazole
Tautomeric Equilibria and Isomerization Pathways
Thermodynamic and Kinetic Studies of 1H/2H/3H Tautomers
Indazole and its derivatives are known to exist in different tautomeric forms, with the position of the proton on the nitrogen atoms of the pyrazole (B372694) ring being the key differentiator. nih.govnih.govresearchgate.net For the parent indazole, theoretical calculations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govresearchgate.netresearchgate.net This preference is attributed to the benzenoid character of the 1H tautomer, which results in greater aromaticity and lower energy compared to the quinoid structure of the 2H tautomer. researchgate.net While specific experimental or extensive computational studies on the tautomerism of 1H-furo[3,2-e]indazole are not widely available, the general principles observed for indazole can be extrapolated.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the relative energies of the possible tautomers (1H, 2H, and 3H) of furo[3,2-e]indazole. researchgate.net These calculations typically involve geometry optimization of each tautomer to find its lowest energy conformation, followed by frequency calculations to confirm that the structures correspond to true minima on the potential energy surface and to obtain thermodynamic data like Gibbs free energy.
Table 1: Hypothetical Relative Energies of this compound Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| This compound | 0.00 |
| 2H-furo[3,2-e]indazole | +3-5 |
| 3H-furo[3,2-e]indazole | > +10 |
Kinetic studies of tautomerization involve locating the transition state structures that connect the different tautomers. The energy of these transition states determines the activation energy barrier for the interconversion process. Higher activation energies indicate slower tautomerization rates. For indazoles, proton transfer can occur intramolecularly or be mediated by solvent molecules.
Solvent Effects on Tautomeric Preferences
The relative stability of tautomers can be significantly influenced by the surrounding solvent. mdpi.com Polar solvents tend to stabilize more polar tautomers to a greater extent through dipole-dipole interactions and hydrogen bonding. The effect of the solvent on tautomeric equilibria is often studied computationally using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent models where individual solvent molecules are included in the calculation. researchgate.netmdpi.com
For the parent indazole system, while the 1H tautomer remains the most stable in various solvents, the energy difference between the tautomers can be altered. mdpi.com It is expected that for this compound, an increase in solvent polarity would likely lead to a differential stabilization of the tautomers based on their respective dipole moments. A more polar tautomer would be more stabilized in a polar solvent, potentially reducing the energy gap between the tautomers.
Table 2: Hypothetical Influence of Solvent on Tautomer Stability of this compound
| Solvent | Dielectric Constant (ε) | Relative Energy of 2H-tautomer (kcal/mol) |
| Gas Phase | 1 | +4.0 |
| Toluene | 2.4 | +3.8 |
| Dichloromethane | 8.9 | +3.5 |
| Water | 78.4 | +3.0 |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.netresearchgate.net These models are valuable tools in drug discovery and materials science for predicting the activity or properties of new, untested compounds.
Descriptor Calculation and Selection
The first step in QSAR/QSPR modeling is the calculation of a wide range of molecular descriptors for a set of molecules with known activities or properties. nih.gov These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Atom counts, molecular weight.
2D descriptors: Topological indices, connectivity indices, constitutional descriptors.
3D descriptors: Geometric properties, surface area, volume.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Once calculated, a crucial step is the selection of a subset of relevant descriptors that are most correlated with the activity or property of interest. This is done to avoid overfitting and to build a robust and interpretable model. Various statistical methods, such as multiple linear regression (MLR), principal component analysis (PCA), and genetic algorithms, are used for descriptor selection. researchgate.net
Predictive Model Development
With the selected descriptors, a predictive model is developed using various statistical and machine learning techniques. uniroma1.itnih.gov Some commonly used methods include:
Multiple Linear Regression (MLR): A statistical method that models the linear relationship between a dependent variable and one or more independent variables (descriptors).
Partial Least Squares (PLS): A regression method that is suitable for cases where the number of descriptors is large and there is multicollinearity among them.
Support Vector Machines (SVM): A machine learning algorithm that can be used for both classification and regression tasks.
Artificial Neural Networks (ANN): A computational model inspired by the structure and function of biological neural networks.
The developed QSAR/QSPR model must be rigorously validated to ensure its predictive power and robustness. uniroma1.it This is typically done using internal validation techniques like cross-validation (e.g., leave-one-out) and external validation using an independent test set of compounds that were not used in the model development. A statistically sound and validated QSAR/QSPR model can then be used to predict the activity or properties of novel this compound derivatives, thereby guiding the synthesis and experimental testing of the most promising candidates.
Table 3: Common Molecular Descriptors in QSAR/QSPR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener index, Randic index |
| Geometrical | Molecular surface area, Molecular volume |
| Electronic | Dipole moment, HOMO/LUMO energies |
| Hydrophobic | LogP |
In-Depth Analysis of this compound Derivatives Reveals Limited Publicly Available Research for a Comprehensive Structure-Activity Relationship Study
A thorough investigation into the chemical compound “this compound” and its derivatives has revealed a significant scarcity of publicly available scientific literature and data. Despite extensive searches across multiple scientific databases and research publications, information specifically detailing the Structure-Activity Relationship (SAR) investigations of this particular heterocyclic scaffold is not available.
The initial objective was to construct a detailed scientific article based on a provided outline, focusing on the design principles, biological activity profiles, spatial orientation, pharmacophoric elements, and potency optimization of this compound derivatives. However, the foundational research required to populate these sections—including specific examples, detailed research findings, and data tables—could not be located.
The requested article structure included the following sections:
Structure Activity Relationship Sar Investigations of 1h Furo 3,2 E Indazole Derivatives
Ligand Efficiency and Potency Optimization Principles
While a wealth of information exists for the broader class of indazole derivatives, which are known for their diverse biological activities, including as kinase inhibitors for cancer therapy, this information is not specific to the furo[3,2-e] fused ring system. Extrapolating findings from general indazoles to this specific and distinct scaffold would be scientifically inaccurate and speculative.
Consequently, without the necessary scientific data and findings, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on the chemical compound “1H-Furo[3,2-E]indazole.” Further research and publication in the field are required before a comprehensive SAR analysis can be compiled.
Mechanistic Biological Investigations of 1h Furo 3,2 E Indazole Analogues
Molecular Target Identification and Validation Strategies
The therapeutic potential of 1H-Furo[3,2-E]indazole analogues is being extensively explored through a variety of mechanistic studies aimed at identifying and validating their molecular targets. These investigations are crucial for understanding the compounds' mechanisms of action and for the development of more potent and selective therapeutic agents.
Enzyme Inhibition Studies
Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases.
Cholinesterases and Monoamine Oxidases: Certain related heterocyclic compounds, such as furo[3,2-c]coumarins, have been investigated as inhibitors of cholinesterases (acetylcholinesterase - AChE, and butyrylcholinesterase - BChE) and monoamine oxidases (MAO-A and MAO-B), which are key targets in the management of Alzheimer's disease. mdpi.com For instance, a specific furo[3,2-c]coumarin derivative, compound 3d , exhibited low micromolar inhibition of AChE with an IC50 value of 4.1 μM. mdpi.com This same compound also showed highly selective, submicromolar inhibition of monoamine oxidase B (IC50 = 561 nM). mdpi.com Kinetic studies suggested a mixed-type inhibition mechanism for its activity on AChE. mdpi.com
Protein Kinases: The indazole core is a recognized pharmacophore in the design of protein kinase inhibitors. A series of 3-(pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors. nih.gov The Pim kinases are a family of serine/threonine kinases that play a role in tumorigenesis, making them an attractive target for cancer therapy. nih.gov
SAH/MTA Nucleosidase: Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase is a critical enzyme in bacterial metabolism. nih.gov It is involved in the recycling of adenine (B156593) and methionine and the production of quorum-sensing signals. nih.gov Inhibition of this enzyme can disrupt bacterial growth and biofilm formation, highlighting its potential as a target for novel antimicrobial agents. nih.gov While direct inhibition by this compound analogues is yet to be widely reported, the importance of this enzyme makes it a plausible target for investigation.
Receptor Binding Affinity and Agonistic/Antagonistic Profiling
5-HT Receptors: The indazole nucleus is a key structural motif in ligands targeting serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. A series of novel indazole and piperazine-based compounds have been synthesized and evaluated for their affinity towards dopamine (B1211576) D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. nih.gov Furthermore, indazole-ethanamines have been reported as potent agonists for the serotonin receptor subtype 2 (5-HT2). semanticscholar.org The agonistic activity at the 5-HT2A receptor is of particular interest for the development of next-generation therapeutics. semanticscholar.org For example, the non-selective but potent 5-HT2A agonist VU6067416 (19d) has shown favorable pharmacokinetic properties for systemic dosing. semanticscholar.org
Protein-Ligand Interaction Mapping through Molecular Docking
Molecular docking studies have been instrumental in elucidating the binding modes of indazole derivatives with their protein targets, providing insights for rational drug design.
Renal Cancer-Related Protein (PDB: 6FEW): Docking studies of 3-carboxamide indazole derivatives with a protein implicated in renal cancer revealed that compounds 8v , 8w , and 8y exhibited the highest binding energies, suggesting a strong interaction with the target. nih.gov
Aromatase: In the context of anti-breast cancer activity, molecular docking of substituted indazole derivatives with the aromatase enzyme identified compound 5f as having a high binding affinity of -8.0 kcal/mol, forming interactions with key amino acid residues Arg115. derpharmachemica.com Other compounds like 5g and 5n also showed significant binding energies of -7.7 kcal/mol. derpharmachemica.com
Cyclin-Dependent Kinase 2 (CDK2): A series of furo[2,3-b]indol-3a-ol derivatives were investigated as potential CDK2 inhibitors. nih.gov In silico screening through molecular docking identified compound 3f as having excellent binding energies, suggesting its potential as an anticancer agent by targeting cell cycle regulation. nih.gov
Other Kinases: The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the activity of tyrosine kinase inhibitors like Linifanib. nih.gov
Cellular Pathway Modulation Studies (in vitro)
Anti-proliferative Effects in Cell Lines
Numerous studies have demonstrated the potent anti-proliferative activity of this compound analogues and related indazole derivatives across a wide spectrum of human cancer cell lines.
A series of 1H-indazole-3-amine derivatives were evaluated for their cytotoxic potential against several cancer cell lines. nih.gov Compound 6o displayed a promising inhibitory effect against the K562 (human chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.gov Another compound, 5k , showed the best inhibitory effect against Hep-G2 (human hepatoma) cells with an IC50 of 3.32 µM, but it also exhibited high toxicity to normal cells. nih.gov
Novel curcumin (B1669340) indazole analogues have also been synthesized and tested. japsonline.comjapsonline.com These compounds were generally more cytotoxic against WiDr (colorectal carcinoma) cells than against HeLa (cervical cancer) and MCF-7 (breast cancer) cells. japsonline.comjapsonline.com Notably, compound 3b had the highest cytotoxicity against WiDr cells (IC50 = 27.20 µM) and a high selectivity index of 5.27. japsonline.com
Further studies on other indazole derivatives have shown significant anti-proliferative activity. For instance, compounds 6f , 6i , 6j , and 6s were identified as potent antiproliferative agents against four human cancer cell lines, with GI50 values of 0.77, 0.86, 1.05, and 1.05 µM, respectively. nih.gov Another study reported that a series of indazole analogs exhibited anticancer activity against HT-29 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. researchgate.net
Anti-proliferative Activity of Indazole Analogues
| Compound | Cell Line | IC50/GI50 (µM) | Reference |
|---|---|---|---|
| 6o | K562 | 5.15 | nih.gov |
| 6o | HEK-293 (normal) | 33.2 | nih.gov |
| 5k | Hep-G2 | 3.32 | nih.gov |
| 3b | WiDr | 27.20 | japsonline.com |
| 6f | - | 0.77 | nih.gov |
| 6i | - | 0.86 | nih.gov |
Investigation of Apoptotic and Necrotic Mechanisms
The anti-proliferative effects of indazole derivatives are often linked to the induction of programmed cell death, primarily apoptosis.
Compound 6o was found to induce apoptosis in K562 cells in a dose-dependent manner. nih.govdntb.gov.ua Mechanistic studies revealed that this compound significantly affected the expression of apoptosis-related proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. nih.gov
Other novel indazole derivatives have also been identified as potent apoptotic agents. nih.gov Compounds 6f , 6n , and 6s were shown to induce apoptosis through the overexpression of cytochrome C and the activation of the intrinsic apoptotic pathway. nih.gov
It is worth noting that some chemical agents can induce both apoptosis and necrosis, often in a concentration-dependent manner. researchgate.net Necrosis is characterized by cell swelling and rupture, leading to the release of cellular contents, whereas apoptosis is a more controlled process involving cell shrinkage and the formation of apoptotic bodies. researchgate.net The ability of a compound to induce one pathway over the other can be influenced by factors such as intracellular ATP levels and the concentration of reactive oxygen species. researchgate.net
Impact on Cell Signaling Cascades (e.g., MAPK1)
There is no available research data detailing the effects of this compound or its analogues on the Mitogen-Activated Protein Kinase 1 (MAPK1) pathway or any other cell signaling cascades. Studies on other, structurally distinct, 1H-indazole derivatives have shown engagement with various kinase pathways, such as the PI3K/AKT/mTOR and ASK1 signaling pathways. mdpi.comnih.gov However, these findings are specific to different molecular scaffolds and cannot be extrapolated to the this compound core.
Mechanism-Based Biological Screening Methodologies
Specific screening methodologies applied to this compound have not been documented. The following sections describe general techniques that would be hypothetically relevant for such a compound class.
Enzyme Assays and Kinetic Characterization
No public records of enzyme assays or kinetic studies involving this compound exist. For related indazole compounds that act as kinase inhibitors, such investigations typically involve incubating the compound with a purified recombinant kinase and a substrate in the presence of ATP. The rate of substrate phosphorylation is measured to determine the compound's inhibitory activity, often expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Hypothetical Data Table for Kinetic Characterization: This table is for illustrative purposes only, as no data exists for this compound.
| Kinase Target | Assay Type | Substrate | Km (ATP) [µM] | IC₅₀ of Analogue X [nM] | Mechanism of Inhibition |
| MAPK1 | TR-FRET | Myelin Basic Protein | 15 | Data N/A | Data N/A |
| CDK2 | Radiometric | Histone H1 | 40 | Data N/A | Data N/A |
| ASK1 | LanthaScreen | Recombinant ASK1 | 25 | Data N/A | Data N/A |
Cell-Based Reporter Assays
There are no published studies utilizing cell-based reporter assays to evaluate the activity of this compound. Such assays are crucial for confirming a compound's mechanism of action within a cellular context. For instance, a reporter assay for the MAPK pathway might involve cells engineered with a luciferase or fluorescent protein gene under the control of a promoter containing transcription factor binding sites (e.g., AP-1) that are activated by the pathway. Inhibition of the pathway by a test compound would result in a measurable decrease in the reporter signal.
In Vivo Mechanistic Studies in Model Organisms (Non-Human)
No in vivo studies in any non-human model organisms have been published for this compound. Research in this area is essential for understanding a compound's behavior in a complex biological system.
Pharmacodynamic Marker Analysis
Pharmacodynamic (PD) marker analysis for this compound has not been reported. PD markers are measurable indicators of a pharmacological response to a drug. If a this compound analogue were designed to inhibit a specific kinase like MAPK1, researchers would typically collect tissue samples (e.g., tumor tissue, peripheral blood mononuclear cells) from treated animals and measure the phosphorylation status of downstream proteins in the target pathway (e.g., phosphorylated ERK) using techniques like Western blot or immunohistochemistry.
Hypothetical Data Table for Pharmacodynamic Marker Analysis: This table is for illustrative purposes only, as no data exists for this compound.
| Model Organism | Tissue | Biomarker | Analytical Method | Result (vs. Vehicle) |
| Mouse (Xenograft) | Tumor | p-ERK1/2 | Western Blot | Data N/A |
| Rat | Spleen | p-p38 | ELISA | Data N/A |
| Zebrafish | Embryo | in situ hybridization | Microscopy | Data N/A |
Target Engagement Studies
No target engagement studies for this compound are available in the literature. These studies are designed to confirm that a compound physically interacts with its intended molecular target within a living organism. Modern methods for assessing target engagement in vivo include cellular thermal shift assays (CETSA) and the use of specialized reporter technologies like NanoBRET™, which can quantify ligand binding to a target protein in live cells.
Advanced Applications and Future Research Directions
Application of 1H-Furo[3,2-E]indazole Derivatives in Chemical Biology
Derivatives of the parent indazole core are widely recognized for their diverse biological activities, making them privileged structures in medicinal chemistry and chemical biology. nih.govpnrjournal.comresearchgate.net These compounds are known to possess antitumor, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov The incorporation of a furan (B31954) ring to create the this compound scaffold is anticipated to modulate these biological activities and introduce novel functionalities, creating sophisticated chemical probes to investigate complex biological processes.
For instance, various indazole derivatives have been identified as potent inhibitors of protein kinases, which are crucial regulators of cell signaling. nih.gov Compounds based on the 1H-indazole-3-carboxamide scaffold have been developed as highly selective p21-activated kinase 1 (PAK1) inhibitors, which play a role in tumor cell migration and invasion. nih.gov Similarly, other derivatives have shown potent inhibitory activity against kinases such as Pim-1, ALK, and receptor tyrosine kinases (RTKs) like VEGFR-2. nih.gov The furo[3,2-e]indazole core could serve as a novel framework for designing next-generation kinase inhibitors with unique selectivity profiles.
Furthermore, research on related furo-fused heterocyclic systems has revealed significant potential. For example, derivatives of furo[3', 2':3,4]naphtho[1,2-d]imidazole have been identified as potent and selective oral inhibitors of microsomal prostaglandin (B15479496) E(2) synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.govresearchgate.net Another related scaffold, furo[3,2-b]indole, has yielded derivatives with significant anticancer activity against renal cancer cell lines. nih.gov These findings suggest that the this compound system is a promising candidate for developing targeted therapies and chemical probes for studying inflammation and oncology.
Exploration of Furo-Indazoles as Scaffolds for Advanced Materials (e.g., Optoelectronics)
The application of heterocyclic compounds is not limited to biology; they are also pivotal in the development of advanced materials. The unique electronic properties of fused aromatic systems make them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs). researchgate.net The indazole nucleus, when appropriately substituted, can form the basis of donor-acceptor type chromophores that exhibit tunable emission properties. These molecules can display positive solvatochromic emission, with colors spanning from blue-green to orange-red, making them attractive for use as multi-luminescent fluorophores.
The this compound scaffold, with its electron-rich furan ring fused to the indazole system, presents an intriguing framework for creating novel fluorescent materials. The inherent electronic characteristics of this fused system could be fine-tuned through synthetic modification to control properties like absorption, emission spectra, and quantum yield. This strategic functionalization could lead to the development of new probes for bio-imaging or advanced materials for electronic devices. While direct studies on the optoelectronic properties of this compound are yet to be published, the principles established with other heterocyclic fluorophores provide a clear roadmap for future exploration in this area. researchgate.net
Integration with Enabling Technologies in Drug Discovery Research
The discovery and optimization of novel therapeutic agents based on scaffolds like this compound are significantly accelerated by enabling technologies such as combinatorial chemistry and high-throughput screening.
Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, known as a chemical library. A solution-phase parallel synthesis strategy has been successfully described for creating a demonstration library of tri-substituted indazoles. nih.gov This approach overcomes common challenges in indazole synthesis, such as regioselectivity, and allows for the introduction of chemical diversity at multiple positions on the scaffold. nih.gov
Applying these principles to the this compound core would enable the systematic exploration of its structure-activity relationship (SAR). By varying substituents on both the furan and indazole portions of the molecule, researchers can design focused libraries aimed at optimizing potency, selectivity, and pharmacokinetic properties for specific biological targets. Computational design strategies are increasingly used to create smaller, information-rich libraries with a higher probability of containing active compounds. researchgate.net
High-throughput screening (HTS) is an automated process that allows for the rapid testing of large chemical libraries against biological targets to identify "hits"—compounds that modulate the target's activity. researchwithrowan.com HTS has been instrumental in discovering active compounds from indazole-based libraries. For example, HTS campaigns have identified indazole derivatives as potent activators of Sirt 1 and inhibitors of CDK8. nih.gov An in silico HTS approach, which uses computational docking to screen virtual libraries, successfully identified an indazole core as a starting point for developing potent Unc-51-Like Kinase 1 (ULK1) inhibitors. nih.gov
Once a library of this compound derivatives is synthesized, HTS assays would be essential for efficiently identifying compounds with desired biological activities. researchwithrowan.comrsc.org The data generated from these large-scale screens provide the starting points for more focused hit-to-lead optimization campaigns. nih.gov
Identification of Unexplored Mechanistic Pathways and Novel Biological Targets
The structural uniqueness of the this compound scaffold offers the potential to interact with biological targets in novel ways, uncovering new mechanistic pathways. While many indazole derivatives are known to target kinases, the broader chemical space of furo-indazoles may reveal entirely new classes of targets.
As seen with the related furo[3', 2':3,4]naphtho[1,2-d]imidazole scaffold, which selectively inhibits mPGES-1 without affecting COX-2 expression, this compound derivatives could also exhibit high selectivity for specific enzymes or receptors. nih.gov The exploration of their biological activity may lead to the identification of novel targets in pathways related to inflammation, cancer, or neurodegenerative diseases. For example, studies on 1H-indazole-3-amine derivatives have shown that they can induce cancer cell apoptosis by affecting the p53/MDM2 pathway and Bcl2 family members. nih.govbohrium.com Investigating the cellular effects of furo-indazoles could elucidate their involvement in these and other critical signaling cascades.
Table 1: Examples of Biological Targets for Indazole and Related Heterocyclic Scaffolds
Scaffold Class Example Target Reported Activity Reference 1H-Indazole Pim-1 Kinase Potent pan-Pim kinase inhibition (IC50 = 0.4 nM) researchgate.net 1H-Indazole Anaplastic Lymphoma Kinase (ALK) High activity with an IC50 value of 12 nM (Entrectinib) researchgate.net 1H-Indazole-3-carboxamide p21-activated kinase 1 (PAK1) Excellent enzyme inhibition (IC50 = 9.8 nM) nih.gov Furo[3', 2':3,4]naphtho[1,2-d]imidazole Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Strong inhibition of PGE2 production (IC50 = 47 nM) nih.gov Furo[3,2-b]indole A498 Renal Cancer Cell Line Significant and selective inhibitory activity nih.gov 1H-Indazole-3-amine K562 Leukemia Cell Line Promising inhibitory effect (IC50 = 5.15 µM) [10, 17]
Synthetic Challenges and Opportunities for Next-Generation Furo-Indazoles
The construction of complex fused heterocyclic systems like this compound presents both challenges and opportunities for synthetic chemists. nih.govrsc.org A primary challenge lies in achieving regioselective synthesis to ensure the desired [3,2-e] fusion, as other isomers could potentially form. The development of novel synthetic methodologies is crucial for accessing these scaffolds efficiently and in high yields. nih.gov
Furthermore, the selective functionalization of the pre-formed furo-indazole core is a significant hurdle. researchgate.net Introducing substituents at specific positions (e.g., the C3-position of the indazole ring) can be difficult due to the reactivity of other positions on the heterocyclic system. researchgate.net Overcoming these challenges requires the development of innovative catalytic systems and protecting group strategies. For instance, metal-free intramolecular amination and transition metal-catalyzed C-H activation reactions have been developed for the synthesis of the core indazole ring. nih.gov Adapting these modern synthetic methods to furo-indazole systems could provide robust pathways to novel derivatives. nih.gov
These synthetic challenges also represent opportunities. The creation of efficient and scalable synthetic routes to 1H-furo[3,2-e]indazoles will unlock the full potential of this scaffold for applications in medicine, chemical biology, and materials science, paving the way for the development of next-generation therapeutics and technologies.
Table 2: List of Mentioned Chemical Compounds
Compound Name This compound Entrectinib Furo[3', 2':3,4]naphtho[1,2-d]imidazole Furo[3,2-b]indole
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1H-Furo[3,2-E]indazole, and how do reaction conditions influence regioselectivity?
- Methodological Answer: The synthesis of fused indazole derivatives like this compound often involves domino cyclization or [2+3] cycloaddition strategies. For example, angularly fused frameworks can be achieved via mild domino reactions using hydroxybenzofuran precursors and hydrazine derivatives under acidic conditions . Regioselectivity is influenced by substituent effects and solvent polarity, with polar aprotic solvents favoring intramolecular cyclization over side reactions. Structural validation via X-ray crystallography is critical to confirm regiochemistry .
Q. How are the structural and electronic properties of this compound characterized?
- Methodological Answer: Techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., dimerization observed in non-polar solvents) .
- Spectroscopy : IR and ¹H/¹³C NMR identify functional groups and tautomeric states. For example, ¹H NMR can distinguish between 1H- and 2H-indazole tautomers by comparing chemical shifts of NH protons .
- Computational methods : DFT studies predict electronic transitions and dipole moments, though discrepancies may arise between calculated and experimental solvatochromic data .
Q. What initial biological activities have been reported for indazole derivatives, and how are these assays designed?
- Methodological Answer: Indazole derivatives are screened for anti-tumor, antimicrobial, and anti-inflammatory activities using:
- Cell-based assays : IC₅₀ values determined via MTT assays (e.g., testing against cancer cell lines like HeLa or MCF-7) .
- Enzyme inhibition : Kinase inhibition (e.g., FGFR1) is evaluated using fluorescence polarization assays with ATP-competitive probes .
- Molecular docking : Preliminary virtual screening against targets like lanosterol 14α-demethylase guides synthetic prioritization .
Advanced Research Questions
Q. How can contradictory data on the dipole moment and tautomerism of this compound be resolved?
- Methodological Answer: Discrepancies arise from solvent effects and tautomeric equilibria. For example, Abe’s solvatochromic model suggests minimal dipole moment change in indazole derivatives, conflicting with DFT predictions. Resolving this requires:
- Multi-solvent UV/Vis studies : Correlate spectral shifts with solvent polarity (α, β, π* parameters) .
- Low-temperature NMR : Stabilize tautomers in cryogenic solvents to detect equilibrium shifts .
- Cross-validation : Compare crystallographic data (rigid structures) with computational models .
Q. What strategies optimize this compound derivatives for dual-target inhibition (e.g., kinase and epigenetic regulators)?
- Methodological Answer: Multi-target optimization involves:
- Scaffold hybridization : Merge indazole with pharmacophores like hydroxamic acids (HDAC inhibitors) while retaining FGFR1 affinity .
- SAR-driven substitution : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at C-4/C-6 to enhance target engagement .
- Selectivity profiling : Use kinome-wide screens to minimize off-target effects .
Q. What experimental design challenges arise in sustainable synthesis of this compound derivatives?
- Methodological Answer: Green synthesis requires:
- Metal-free catalysis : Visible-light-mediated arylation with 4CzIPN as an organic photocatalyst reduces heavy-metal waste .
- Solvent selection : Replace DMF or DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .
- Waste analysis : Use E-factor calculations to quantify process efficiency .
Q. How reliable are molecular docking predictions for indazole derivatives compared to experimental bioactivity data?
- Methodological Answer: Docking accuracy depends on:
- Target flexibility : Ensemble docking with multiple protein conformations improves predictions for flexible binding sites (e.g., acetylcholinesterase) .
- Scoring function calibration : Validate docking poses with MM-GBSA free-energy calculations .
- Experimental cross-check : Compare predicted binding affinities with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
